![molecular formula C45H84O6 B2533370 3,7,11,15,19,23,27,31,35-nonamethyl-2E,6E,10E,34-hexatriacontatetraene-1,15,19,23,27,31-hexol CAS No. 203061-35-2](/img/structure/B2533370.png)
3,7,11,15,19,23,27,31,35-nonamethyl-2E,6E,10E,34-hexatriacontatetraene-1,15,19,23,27,31-hexol
Overview
Description
SCH 60057 is a fungal metabolite that has been found in Acremonium and a neurokinin receptor (NK) antagonist (IC50s = 6 and 12 µM for NK1 and NK2, respectively).
3,7,11,15,19,23,27,31,35-nonamethyl-2E,6E,10E,34-hexatriacontatetraene-1,15,19,23,27,31-hexol is a natural product found in Acremonium with data available.
Scientific Research Applications
Neurokinin Receptor Inhibitor
SCH 60057 is a neurokinin (NK) receptor inhibitor . It can inhibit NK1 and NK2 receptors with IC50 values of 6 μM and 12 μM respectively . Neurokinin receptors are involved in various physiological processes, including pain perception, smooth muscle contraction, and inflammatory responses. Therefore, SCH 60057 could potentially be used in research related to these areas.
Fungal Metabolite
SCH 60057 is a fungal metabolite that can be isolated from Acremonium . This suggests that it could be used in research related to fungal biology and the study of natural products.
GPCR/G Protein Signaling
Given its role as a neurokinin receptor inhibitor, SCH 60057 could be used in research related to GPCR/G protein signaling . G protein-coupled receptors (GPCRs) are a large family of receptors that play key roles in many physiological processes. Inhibitors like SCH 60057 can help researchers understand the function of specific GPCRs.
Neuronal Signaling
SCH 60057’s inhibition of neurokinin receptors suggests potential applications in neuronal signaling research . Neurokinin receptors are involved in various aspects of neuronal signaling, including the transmission of pain signals and the regulation of mood and anxiety.
Drug Development
SCH 60057 was initially developed by Schering-Plough Corp. as a drug . Its properties as a neurokinin receptor inhibitor suggest potential therapeutic applications, such as the treatment of pain or inflammatory conditions. Therefore, it could be used in drug development research.
Microbial Metabolites Research
As a metabolite isolated from the fungus Acremonium , SCH 60057 could be used in research related to microbial metabolites . This could include studies on the biosynthesis of fungal metabolites, their ecological roles, or their potential as lead compounds in drug discovery.
Mechanism of Action
Target of Action
SCH 60057, also known as (2E,6E,10E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,34-tetraene-1,15,19,23,27,31-hexol, primarily targets the neurokinin (NK) receptors . These receptors play a crucial role in the transmission of pain signals in the human body.
Mode of Action
SCH 60057 acts as an inhibitor of the neurokinin receptors . It binds to these receptors and inhibits their activity, thereby preventing the transmission of pain signals. The IC50 values for NK1 and NK2 receptors are 6 μM and 12 μM, respectively .
Biochemical Pathways
The primary biochemical pathway affected by SCH 60057 is the GPCR/G Protein Neuronal Signaling pathway . By inhibiting the neurokinin receptors, SCH 60057 disrupts this pathway, leading to a decrease in pain signal transmission.
properties
IUPAC Name |
(2E,6E,10E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,34-tetraene-1,15,19,23,27,31-hexol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H84O6/c1-37(2)19-13-26-41(6,47)28-15-30-43(8,49)32-17-34-45(10,51)35-18-33-44(9,50)31-16-29-42(7,48)27-14-24-39(4)22-11-20-38(3)21-12-23-40(5)25-36-46/h19,21-22,25,46-51H,11-18,20,23-24,26-36H2,1-10H3/b38-21+,39-22+,40-25+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKHIWZLREKGD-VEXHCKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCCC(=CCO)C)C)C)O)O)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)O)O)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H84O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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